molecular formula C14H13NO3 B3032913 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid CAS No. 62627-10-5

2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid

Cat. No. B3032913
CAS RN: 62627-10-5
M. Wt: 243.26 g/mol
InChI Key: FEJNALSLLKBPEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including functionalization reactions, condensation reactions, and catalyzed transformations. For instance, the synthesis of a pyrazole derivative from a pyrazole carboxylic acid involved the reaction with 2,3-diaminopyridine, yielding a good yield of the corresponding carboxamide . Another example is the Hantzsch condensation reaction, which was used to synthesize a dimethyl pyridine dicarboxylate derivative under microwave irradiation . These methods highlight the versatility of pyridine chemistry in generating a wide array of compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and X-ray crystallography. The structures of synthesized compounds are determined to confirm the presence of desired functional groups and overall molecular architecture. For example, the X-ray crystal structure of a nifedipine analogue provided insights into the orientation of substituents and the conformation of the molecule . Similarly, the structure of a carboxymethylsulfanyl pyridine derivative was elucidated, revealing intramolecular hydrogen bonding and the dihedral angles between functional groups .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including catalyzed transformations and reactions with acids or bases. The dirhenium(II) complex was shown to react with pyridinecarboxylic acids to afford products with different coordination modes, demonstrating the reactivity of the pyridine ring towards metal centers . Additionally, iodolactonisation of unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine resulted in the formation of lactones, indicating the role of pyridine derivatives as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were investigated for their hypoglycemic activity, showing the importance of substituents on biological activity . The thermal and mechanical properties of polyimides derived from a pyridine-containing dianhydride were also studied, revealing high thermal stability and good mechanical strength . These properties are crucial for the application of pyridine derivatives in various fields.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-5-6-12(10(2)8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNALSLLKBPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399142
Record name 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid

CAS RN

62627-10-5
Record name 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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